molecular formula C26H22ClNO5 B2400746 3-(4-chlorophenyl)-9-(3,4-dimethoxybenzyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929402-97-1

3-(4-chlorophenyl)-9-(3,4-dimethoxybenzyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2400746
CAS No.: 929402-97-1
M. Wt: 463.91
InChI Key: VRMZVHVVONQYNV-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-9-(3,4-dimethoxybenzyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C26H22ClNO5 and its molecular weight is 463.91. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

Benzoxazine derivatives, including those with chlorophenyl and dimethoxybenzyl groups, are often synthesized through reactions that involve Friedel-Crafts conditions or by reacting with specific compounds under controlled conditions. For instance, the synthesis of 3,4-dihydro-benz[1,3]oxazine derivatives from 2-acyl(or aroyl)-cyanatobenzenes and anisole under Friedel-Crafts conditions demonstrates the chemical versatility and reactivity of benzoxazines (Buttke, Ramm, & Niclas, 1993). Such studies highlight the foundational aspects of synthesizing complex benzoxazine derivatives, which could be applicable to the synthesis and structural elucidation of the target compound.

Photophysical Properties and Applications

The incorporation of benzoxazine and coumarin rings, as seen in derivatives like 4-methyl-9-p-tolyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one, reveals the compound's potential in photophysical applications. These compounds undergo photodimerization, demonstrating their utility in material science, particularly in the development of photo-responsive materials (Kiskan & Yagcı, 2007). Such properties could suggest the target compound's potential applications in creating advanced materials with specific light-induced properties.

Antioxidant Activity

Research on cyclohexene-fused oxazines reveals their promising antioxidant properties. The evaluation of in vitro and ex vivo antioxidant activity of such oxazines indicates their potential as sources of biologically active compounds (Firpo et al., 2019). This suggests that the target compound, with its structural similarity to these oxazines, could also possess significant antioxidant activity, relevant in pharmacological or material science research.

Antimicrobial and Anticancer Properties

The synthesis and biological evaluation of benzoxazine derivatives, particularly those incorporating chlorophenyl groups, have demonstrated notable antimicrobial and anticancer activities. Studies on binuclear Cu(II) and Mn(II) complexes with benzoxazine derivatives have shown these compounds' potential in treating various diseases, showcasing their significance in medicinal chemistry (Refat, El‐Deen, El-Garib, & Abd El-Fattah, 2015). Such findings indicate the potential research applications of the target compound in developing new therapeutic agents.

Properties

IUPAC Name

3-(4-chlorophenyl)-9-[(3,4-dimethoxyphenyl)methyl]-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClNO5/c1-30-23-9-3-16(11-24(23)31-2)12-28-13-20-22(33-15-28)10-8-19-25(29)21(14-32-26(19)20)17-4-6-18(27)7-5-17/h3-11,14H,12-13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMZVHVVONQYNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=C(C=C5)Cl)OC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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